4-Acetoxy-2'-fluorobenzophenone

Purity Procurement Quality Control

Impurity carryover in multi-step benzophenone syntheses compromises yields and demands costly intermediate purification. 4-Acetoxy-2'-fluorobenzophenone (CAS 890099-40-8) addresses this: • 98% purity grade minimizes side reactions, enabling reproducible routes without additional purification. • Unique LogP of 3.1 (ΔLogP +0.26 vs. non-fluorinated analog) enhances membrane permeability for ADME profiling. • Distinct boiling point (402.1°C) and density (1.233 g/cm³) serve as reliable reference points for reversed-phase HPLC method development.

Molecular Formula C15H11FO3
Molecular Weight 258.24 g/mol
CAS No. 890099-40-8
Cat. No. B1358990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxy-2'-fluorobenzophenone
CAS890099-40-8
Molecular FormulaC15H11FO3
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C15H11FO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3
InChIKeySZGJOQCYNCAYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxy-2'-fluorobenzophenone CAS 890099-40-8: Key Properties and Procurement Considerations


4-Acetoxy-2'-fluorobenzophenone (CAS 890099-40-8) is a substituted benzophenone derivative with the molecular formula C15H11FO3 and a molecular weight of 258.24 g/mol [1]. It features an acetoxy group at the 4-position of one phenyl ring and a fluorine atom at the 2'-position of the other, which together confer distinct physicochemical properties such as a density of 1.233 g/cm³ and a boiling point of 402.1°C at 760 mmHg [2]. As a synthetic intermediate, it is utilized in the preparation of complex organic molecules, particularly in pharmaceutical and agrochemical research .

4-Acetoxy-2'-fluorobenzophenone: Why Generic Substitution is Not Feasible


Substituting 4-acetoxy-2'-fluorobenzophenone with other in-class benzophenones or positional isomers is not straightforward due to significant variations in critical properties. The specific substitution pattern (acetoxy at the 4-position, fluorine at the 2'-position) leads to a unique boiling point of 402.1°C, which differs from the 405.5°C of 2-acetoxy-3'-fluorobenzophenone and the 391°C of 3-acetoxy-4'-fluorobenzophenone [1][2]. Additionally, the lipophilicity (LogP) of 3.1 is higher than that of the non-fluorinated analog 4-acetoxybenzophenone (LogP 2.84), potentially altering its behavior in biological assays or separation processes [3]. Furthermore, the available purity of the compound varies significantly across suppliers, with one vendor offering 98% purity while others provide only 90%, which directly impacts the reliability of synthetic outcomes and the need for additional purification steps [4].

4-Acetoxy-2'-fluorobenzophenone: Quantitative Differentiation Evidence for Informed Procurement


Purity Level Differentiation: 98% vs. 90% - Impact on Research Reliability

The purity of 4-acetoxy-2'-fluorobenzophenone varies significantly between suppliers. Leyan offers a purity of 98% , while Fluorochem and Sigma-Aldrich provide the compound at 90% purity . This 8% difference in purity can substantially affect the reproducibility of synthetic procedures, the need for additional purification steps, and the overall yield in multi-step syntheses.

Purity Procurement Quality Control

Boiling Point Differentiation: 402.1°C vs. Isomers - Implications for Purification and Handling

The boiling point of 4-acetoxy-2'-fluorobenzophenone is 402.1°C at 760 mmHg [1], which differs from its positional isomers: 2-acetoxy-3'-fluorobenzophenone (405.5°C) [2] and 3-acetoxy-4'-fluorobenzophenone (391°C) . This variation in boiling points, ranging from 391°C to 405.5°C, indicates distinct intermolecular forces and provides a basis for selective purification strategies such as fractional distillation.

Boiling Point Isomer Comparison Purification

Density Differentiation: 1.233 g/cm³ vs. Non-Fluorinated Analog

The density of 4-acetoxy-2'-fluorobenzophenone is 1.233 g/cm³ [1], which is higher than the density of its non-fluorinated counterpart, 4-acetoxybenzophenone, at 1.170 g/cm³ [2]. The presence of the fluorine atom increases molecular mass and electron density, resulting in a 5.4% higher density.

Density Fluorination Effect Physical Property

Lipophilicity (LogP) Differentiation: 3.1 vs. Non-Fluorinated Analog

The XLogP3-AA of 4-acetoxy-2'-fluorobenzophenone is 3.1 [1], whereas the LogP of 4-acetoxybenzophenone is 2.84 [2]. The incorporation of a fluorine atom increases lipophilicity by 0.26 units, which can significantly alter the compound's partitioning behavior in biological systems and its retention time in reversed-phase chromatography.

LogP Lipophilicity Fluorine Substitution

Procurement Cost Differentiation: Price per Gram Across Suppliers

The price of 4-acetoxy-2'-fluorobenzophenone varies among suppliers. Fluorochem lists the compound at £717.00 for 1 gram (approximately ¥7480) , while Leyan offers a 98% purity product at a different price point . This cost differential, combined with purity variations, necessitates a careful cost-benefit analysis for procurement decisions.

Cost Procurement Budget

4-Acetoxy-2'-fluorobenzophenone: Optimal Application Scenarios Based on Differential Evidence


High-Precision Synthetic Chemistry

In multi-step organic syntheses where impurity carryover can compromise yields and product purity, the 98% purity grade of 4-acetoxy-2'-fluorobenzophenone from Leyan is the preferred choice . The higher purity minimizes side reactions and reduces the need for intermediate purification, leading to more reproducible and efficient synthetic routes.

Chromatographic Method Development and Analysis

The unique LogP value of 3.1 and density of 1.233 g/cm³ differentiate 4-acetoxy-2'-fluorobenzophenone from its non-fluorinated analog (LogP 2.84, density 1.170 g/cm³) [1][2]. These properties make it an ideal reference compound for developing reversed-phase HPLC methods or for calibrating detectors in analytical chemistry workflows.

Medicinal Chemistry Lead Optimization

The increased lipophilicity (ΔLogP = +0.26) conferred by the 2'-fluoro substitution can enhance membrane permeability and alter target engagement profiles in biological assays [3]. Researchers can leverage this property to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of lead compounds without extensive scaffold modification.

Cost-Sensitive Scale-Up Studies

For preliminary scale-up or process chemistry experiments where budget is a primary constraint, the 90% purity grade from Fluorochem or Sigma-Aldrich may be sufficient . The lower cost per gram can enable larger-scale feasibility studies, with the understanding that additional purification may be required in later stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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